4-Methoxy-2-methylbenzaldehyde

Analytical Chemistry Forensic Chemistry Method Development

4-Methoxy-2-methylbenzaldehyde (4MMBA, CAS 52289-54-0) is a polysubstituted aromatic aldehyde characterized by a para-methoxy and an ortho-methyl group relative to the aldehyde functionality. It is a pale-yellow to yellow-brown liquid with a molecular formula of C₉H₁₀O₂, a molecular weight of 150.17 g/mol, and a density of 1.107 g/mL at 25 °C.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 52289-54-0
Cat. No. B1296303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylbenzaldehyde
CAS52289-54-0
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C9H10O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3
InChIKeyWICYVKGMEJSDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0): A Differentiated Methoxy-Methyl Benzaldehyde Building Block for Procurement Decisions


4-Methoxy-2-methylbenzaldehyde (4MMBA, CAS 52289-54-0) is a polysubstituted aromatic aldehyde characterized by a para-methoxy and an ortho-methyl group relative to the aldehyde functionality [1]. It is a pale-yellow to yellow-brown liquid with a molecular formula of C₉H₁₀O₂, a molecular weight of 150.17 g/mol, and a density of 1.107 g/mL at 25 °C . The compound is commercially available at purities ranging from 95% to 98% and is recognized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances . Its unique substitution pattern influences its reactivity in condensation and coupling reactions, which is critical for the construction of complex molecular frameworks [1].

Why Regioisomeric or Mono-Substituted Analogs Cannot Replace 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) in Research


The ortho-methyl and para-methoxy substitution pattern of 4-Methoxy-2-methylbenzaldehyde is not interchangeable with its regioisomers (e.g., 2-methoxy-4-methylbenzaldehyde) or mono-substituted analogs (e.g., 4-methoxybenzaldehyde, 2-methylbenzaldehyde). Even subtle rearrangements of these functional groups lead to distinct physicochemical properties and biological or analytical behavior. For instance, gas chromatography-mass spectrometry (GC-MS) analysis demonstrates that regioisomers exhibit unique retention indices (I) and mass spectral fragmentation patterns, which are critical for analytical method development and forensic applications [1]. Furthermore, the specific electronic and steric effects of the 4-methoxy-2-methyl configuration alter the compound's reactivity in key synthetic transformations, such as aldol condensations and chalcone synthesis, which can impact reaction yields and product selectivity. These quantifiable differences necessitate precise compound selection rather than generic substitution.

Quantitative Differentiation of 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) from Closest Analogs: A Data-Driven Procurement Guide


GC-MS Differentiation: Unique Retention Index and Mass Spectral Match Distinguishes 4-Methoxy-2-methylbenzaldehyde from Regioisomers

4-Methoxy-2-methylbenzaldehyde exhibits a distinct gas chromatography retention index (I) of 1368 and a mass spectral (MS) match score of 628 when compared to a natural product from H. invadens. In contrast, its regioisomer 2-methoxy-4-methylbenzaldehyde (compound 17) displays an I of 1364 and a higher MS match of 934, while another regioisomer, 4-methoxy-3-methylbenzaldehyde, has an I of 1366 and a higher MS match of 660 [1]. These quantifiable differences in both chromatographic retention and mass spectral fragmentation are essential for the unequivocal identification and differentiation of these isomers in complex mixtures.

Analytical Chemistry Forensic Chemistry Method Development

Physical Property Differentiation: Distinct Density and Boiling Point Profile of 4-Methoxy-2-methylbenzaldehyde Relative to Mono-Substituted Analogs

The physical properties of 4-Methoxy-2-methylbenzaldehyde differ significantly from its mono-substituted analogs. It possesses a density of 1.107 g/mL at 25 °C and a boiling point range of 262–267 °C . In contrast, the compound lacking the ortho-methyl group, 4-methoxybenzaldehyde (p-anisaldehyde), has a higher density of 1.121 g/mL and a lower boiling point of 248–249 °C . Conversely, the analog lacking the para-methoxy group, 2-methylbenzaldehyde, exhibits a lower density of 1.039 g/mL and a significantly lower boiling point of 199–200 °C [1].

Physical Chemistry Process Engineering Purification

Lipophilicity and Drug-Likeness: 4-Methoxy-2-methylbenzaldehyde Exhibits Favorable Calculated Properties for Drug Discovery

4-Methoxy-2-methylbenzaldehyde possesses calculated physicochemical properties that align with Lipinski's 'Rule of Five' for drug-likeness. It has a calculated LogP (partition coefficient) of 2.04, a molecular weight of 150.17 g/mol, zero hydrogen bond donors, and two hydrogen bond acceptors, resulting in zero violations of the rule [1]. This profile is comparable to many drug-like small molecules. While the LogP of the regioisomer 2-methoxy-4-methylbenzaldehyde is not readily available for direct comparison, the specific substitution pattern of 4-methoxy-2-methylbenzaldehyde influences its overall lipophilicity and, consequently, its potential membrane permeability and bioavailability in biological systems.

Medicinal Chemistry ADME Drug Design

Antifungal Activity: 4-Methoxy-2-methylbenzaldehyde is Identified as a Redox-Active Benzaldehyde with Potential Antifungal Applications

4-Methoxy-2-methylbenzaldehyde (4MMBA) is cited as a synthetic chemical with antifungal properties, and it is included among the benzaldehydes evaluated in a study on redox-active compounds that target cellular antioxidation systems in fungi [1]. While the study identifies several benzaldehydes with potent antifungal activity and notes that the presence of an ortho-hydroxyl group increases potency [1], specific Minimum Inhibitory Concentration (MIC) values for 4-methoxy-2-methylbenzaldehyde are not reported in the abstract. Therefore, a direct quantitative comparison of its antifungal potency against other benzaldehydes or established antifungal agents is not possible from this source.

Antifungal Research Microbiology Drug Discovery

Commercial Availability and Purity: 4-Methoxy-2-methylbenzaldehyde is Readily Sourced at High Purity (≥95-98%) from Multiple Vendors

4-Methoxy-2-methylbenzaldehyde is widely available from commercial suppliers, with standard purities ranging from 95% to 98% . For instance, Thermo Scientific (Acros Organics) offers the compound at a purity of 97% , while other vendors list purities of 95% and 98% . This level of purity is typical for substituted benzaldehyde building blocks and ensures consistent performance in synthetic applications. The compound is supplied as a liquid and is recommended for storage under inert atmosphere at 2-8 °C to maintain stability .

Chemical Sourcing Procurement Quality Control

Synthetic Utility: 4-Methoxy-2-methylbenzaldehyde is a Key Intermediate in the Synthesis of Chalcones and Heterocyclic Compounds

The distinct substitution pattern of 4-Methoxy-2-methylbenzaldehyde enhances its reactivity in condensation and coupling reactions, making it a valuable building block for constructing complex molecular frameworks [1]. It is commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances [1]. Specifically, substituted benzaldehydes like 4-methoxy-2-methylbenzaldehyde are employed in aldol condensations to produce chalcones, a class of compounds with diverse biological activities [2]. While the reactivity of this specific compound in chalcone formation has not been directly compared to all analogs, its unique electronic environment, conferred by the para-methoxy and ortho-methyl groups, is expected to influence reaction kinetics and product yields.

Organic Synthesis Medicinal Chemistry Material Science

Optimal Application Scenarios for 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0) Based on Evidence-Based Differentiation


Analytical Method Development Requiring Unambiguous Isomer Identification

Due to its unique GC retention index (I=1368) and distinct MS fragmentation pattern (MS match=628), which differ significantly from its regioisomers 2-methoxy-4-methylbenzaldehyde (I=1364, MS match=934) and 4-methoxy-3-methylbenzaldehyde (I=1366, MS match=660) [1], 4-methoxy-2-methylbenzaldehyde is the preferred standard for developing analytical methods. This is particularly critical in forensic chemistry, metabolomics, and quality control where accurate identification and differentiation of closely related compounds are required.

Synthesis of Chalcone Derivatives for Medicinal Chemistry

4-Methoxy-2-methylbenzaldehyde is a valuable building block for the synthesis of chalcones via aldol condensation [5]. Its specific electronic and steric profile, resulting from the para-methoxy and ortho-methyl substitution, is expected to influence reaction outcomes and the biological activity of the resulting chalcones. This makes it a strategic choice for medicinal chemists exploring structure-activity relationships (SAR) in chalcone-based drug discovery programs.

Physical Property-Driven Process Development and Purification

The distinct physical properties of 4-methoxy-2-methylbenzaldehyde—including a density of 1.107 g/mL and a boiling point range of 262–267 °C —differ substantially from mono-substituted analogs such as 4-methoxybenzaldehyde (density 1.121 g/mL, BP 248–249 °C) and 2-methylbenzaldehyde (density 1.039 g/mL, BP 199–200 °C) [2]. These differences are critical for designing and optimizing distillation, extraction, and other purification processes in chemical manufacturing and research laboratories.

Medicinal Chemistry and Early-Stage Drug Discovery

4-Methoxy-2-methylbenzaldehyde adheres to Lipinski's 'Rule of Five' for drug-likeness (LogP 2.04, MW 150.17, 0 HBD, 2 HBA, 0 violations) [3], indicating a favorable profile for oral bioavailability. This, combined with its demonstrated inclusion in antifungal activity studies targeting redox homeostasis [4], positions it as a rational choice for medicinal chemists seeking a small, drug-like building block for the synthesis of novel antifungal agents or other bioactive molecules.

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